Ethyl (3-aminophenyl)carbamate
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Overview
Description
Ethyl (3-aminophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a carbamate moiety, which is further linked to a 3-aminophenyl group
Mechanism of Action
Target of Action
Ethyl (3-aminophenyl)carbamate is a carbamate ester, a class of organic compounds that find wide application in the chemical industry
Mode of Action
For instance, some carbamates inhibit the action of acetylcholinesterase, an enzyme crucial for nerve signal transmission .
Biochemical Pathways
Carbamates, including this compound, are formed from the reaction of amines with organic carbonates such as dimethyl carbonate . Urethanase, an enzyme found in yeast, filamentous fungi, and bacteria, can reduce ethyl carbamate, a group 2A carcinogen found in foods and liquor . The metabolic pathway of this compound may be partly shared with that of putrescine biosynthesis .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in urine .
Result of Action
For instance, carbamates that inhibit acetylcholinesterase can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of ethyl carbamate can occur in fermented foods and beverages, with its levels influenced by factors such as temperature, duration of fermentation, and the presence of precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3-aminophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate product.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamate compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-aminophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or halogens.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl (3-aminophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Ethyl (3-aminophenyl)carbamate can be compared with other carbamate compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (4-aminophenyl)carbamate: Similar structure but with the amino group in the para position.
Ethyl (3-nitrophenyl)carbamate: Similar structure but with a nitro group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and an ethyl carbamate moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-(3-aminophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBBETISFVCGIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513537 |
Source
|
Record name | Ethyl (3-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68621-73-8 |
Source
|
Record name | Ethyl (3-aminophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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